molecular formula C16H16F3NO2S B1675849 m-3M3FBS CAS No. 200933-14-8

m-3M3FBS

Cat. No.: B1675849
CAS No.: 200933-14-8
M. Wt: 343.4 g/mol
InChI Key: ZIIUUSVHCHPIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of m-3M3FBS is phospholipase C (PLC), a crucial enzyme required for effective signal transduction and leukocyte activation . This compound is known as the first direct activator of phospholipase C, activating β2, β3, γ1, γ2, δ1 isoforms .

Mode of Action

This compound interacts with its target, phospholipase C, by directly activating it . This activation stimulates superoxide generation, upregulates intracellular calcium concentration, and stimulates inositol phosphate formation in various cell types .

Biochemical Pathways

The activation of phospholipase C by this compound affects several biochemical pathways. It leads to the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial component in the phosphoinositide pathway . This depletion results in the release of calcium from intracellular stores and the formation of inositol phosphates . The increase in intracellular calcium concentration can feed back immediately on phospholipase C, accelerating it during stimulation in strong positive feedback .

Result of Action

The activation of phospholipase C by this compound has several molecular and cellular effects. It enhances the bactericidal activity and hydrogen peroxide production of neutrophils . It also enhances the production of IFN-γ and IL-12 while inhibiting the production of TNF-α and IL-1β . In addition, this compound has been shown to induce apoptosis in tumor cells through caspase activation, down-regulation of XIAP, and intracellular calcium signaling .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the activation of phospholipase C and the resulting effects can be stopped by lowering intracellular calcium well below resting levels . Furthermore, the action of this compound can be inhibited by certain compounds, such as the phospholipase C-selective inhibitor U-73122 .

Safety and Hazards

M-3M3FBS may cause respiratory irritation, serious eye irritation, and skin irritation . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

M-3M3FBS has been used in research to study its effects on diseases such as Alzheimer’s. For instance, it has been found that the application of this compound can reverse the progression of toxic shock by triggering multiple protective downstream signaling pathways to maintain organ function, leukocyte survival, and enhance microbial killing . This suggests potential future directions for the use of this compound in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-3M3FBS involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-trifluoromethylaniline. The reaction is typically carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: m-3M3FBS primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds .

Scientific Research Applications

m-3M3FBS has a wide range of scientific research applications, including:

Properties

IUPAC Name

2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S/c1-10-7-11(2)15(12(3)8-10)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIUUSVHCHPIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354009
Record name m-3M3FBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200933-14-8, 9013-93-8
Record name 2,4,6-Trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200933148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phospholipase
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-3M3FBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-3M3FBS
Reactant of Route 2
Reactant of Route 2
m-3M3FBS
Reactant of Route 3
Reactant of Route 3
m-3M3FBS
Reactant of Route 4
Reactant of Route 4
m-3M3FBS
Reactant of Route 5
Reactant of Route 5
m-3M3FBS
Reactant of Route 6
Reactant of Route 6
m-3M3FBS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.